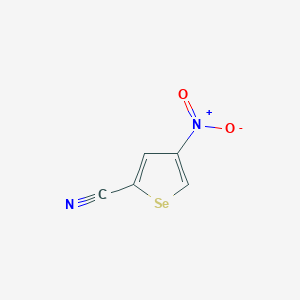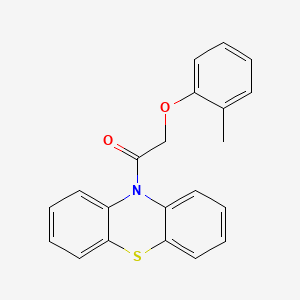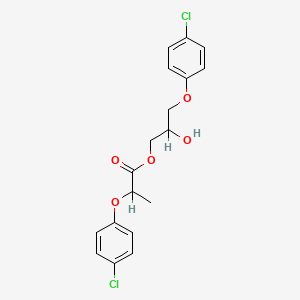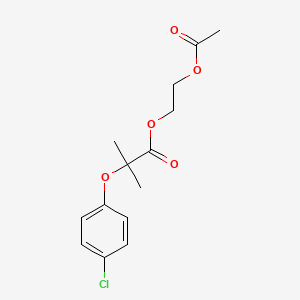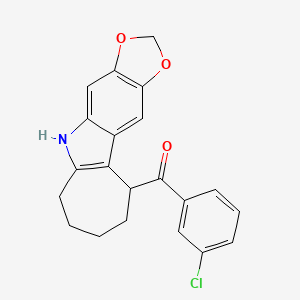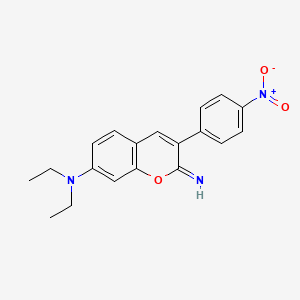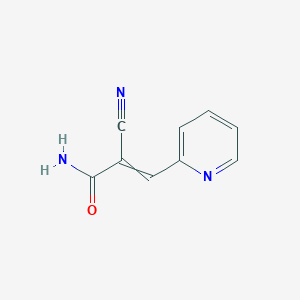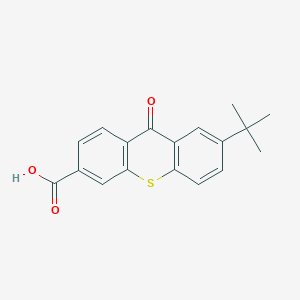![molecular formula C11H11NO5 B14661662 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid CAS No. 51044-28-1](/img/structure/B14661662.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid is an organic compound that features both an amino acid and a benzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid typically involves the condensation reaction between an amino acid and a benzaldehyde derivative. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amino acid derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid involves its interaction with specific molecular targets. The Schiff base moiety can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
類似化合物との比較
Similar Compounds
- (2S)-2-[(2-Hydroxybenzylidene)amino]propanoic acid
- (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid
Uniqueness
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and potential therapeutic applications.
特性
CAS番号 |
51044-28-1 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC名 |
(2S)-2-[(2-hydroxyphenyl)methylideneamino]butanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9-4-2-1-3-7(9)6-12-8(11(16)17)5-10(14)15/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChIキー |
OEKNYUUGIBRYAT-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C=N[C@@H](CC(=O)O)C(=O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NC(CC(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


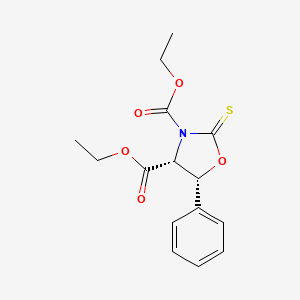
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
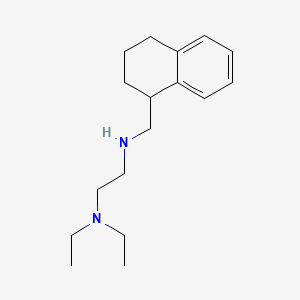
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
